(3S,4S)-1-(benzenesulfonyl)-4-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]pyrrolidin-3-ol
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Overview
Description
(3S,4S)-1-(benzenesulfonyl)-4-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring substituted with a benzenesulfonyl group and a dimethoxyphenyl ethyl-methylamino side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(benzenesulfonyl)-4-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]pyrrolidin-3-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Benzenesulfonyl Group: This step may involve sulfonylation reactions using benzenesulfonyl chloride under basic conditions.
Attachment of the Dimethoxyphenyl Ethyl-Methylamino Side Chain: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine
Pharmacological Studies: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biochemical Research: It might be used to study enzyme interactions or receptor binding.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(benzenesulfonyl)-4-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]pyrrolidin-3-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-(benzenesulfonyl)-4-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]pyrrolidin-3-ol: Similar compounds might include other pyrrolidine derivatives with different substituents.
Benzenesulfonyl Derivatives: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(3S,4S)-1-(benzenesulfonyl)-4-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-22(12-11-16-9-10-20(27-2)21(13-16)28-3)18-14-23(15-19(18)24)29(25,26)17-7-5-4-6-8-17/h4-10,13,18-19,24H,11-12,14-15H2,1-3H3/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORMGZKGCMPERE-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2CN(CC2O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)[C@H]2CN(C[C@@H]2O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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